4-Methoxy-3-(trifluoromethoxy)benzamide
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core. It is a solid at ambient temperature and is used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 4-Methoxy-3-(trifluoromethoxy)benzamide may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the amide group can produce 4-methoxy-3-(trifluoromethoxy)aniline.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(Trifluoromethoxy)benzene: A simpler structure with only the trifluoromethoxy group attached to a benzene ring.
Uniqueness
4-Methoxy-3-(trifluoromethoxy)benzamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSMLYKGJWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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